molecular formula C20H21N3O3S B2547426 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921806-23-7

4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2547426
CAS No.: 921806-23-7
M. Wt: 383.47
InChI Key: UAYISBHYSZZTKM-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzenesulfonamide moiety linked to a pyridazinone ring system. The presence of both aromatic and heterocyclic components in its structure makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyridazinone Ring: : The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids. For instance, 3-phenylpyridazin-6-one can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

  • Alkylation: : The next step involves the alkylation of the pyridazinone ring. This can be achieved by reacting the pyridazinone with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

  • Sulfonamide Formation: : The final step is the formation of the sulfonamide linkage. This involves the reaction of the alkylated pyridazinone with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group or the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and modifications of the pyridazinone ring can lead to compounds with diverse biological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its structural features allow for the design of materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The pyridazinone moiety may interact with different molecular targets, such as kinases or other enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a methyl group instead of a phenyl group on the pyridazinone ring.

    4-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: A compound with a different substituent on the benzenesulfonamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a sulfonamide and a pyridazinone ring system provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

4-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-16-8-10-18(11-9-16)27(25,26)21-14-15-23-20(24)13-12-19(22-23)17-6-4-3-5-7-17/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYISBHYSZZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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